N-(1-Deoxyfructosyl)amphotericin B
Description
Properties
CAS No. |
113693-19-9 |
|---|---|
Molecular Formula |
C53H83NO22 |
Molecular Weight |
1086.2 g/mol |
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C53H83NO22/c1-29-17-15-13-11-9-7-5-6-8-10-12-14-16-18-36(75-51-48(66)44(46(64)32(4)74-51)54-28-53(71)49(67)47(65)40(61)27-72-53)24-41-43(50(68)69)39(60)26-52(70,76-41)25-35(57)22-38(59)37(58)20-19-33(55)21-34(56)23-42(62)73-31(3)30(2)45(29)63/h5-18,29-41,43-49,51,54-61,63-67,70-71H,19-28H2,1-4H3,(H,68,69)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39-,40+,41-,43+,44-,45+,46+,47+,48-,49-,51-,52+,53+/m0/s1 |
InChI Key |
YAKICIHFDVEAMY-YAYRCEHOSA-N |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC4(C(C(C(CO4)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)NC[C@@]4([C@H]([C@@H]([C@@H](CO4)O)O)O)O)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC4(C(C(C(CO4)O)O)O)O)O |
Synonyms |
N-(1-deoxy-D-fructos-lyl)amphotericin B N-(1-deoxyfructosyl)amphotericin B N-Fru-AmB |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
1.1 Antifungal Activity
The primary application of N-(1-Deoxyfructosyl)amphotericin B lies in its antifungal properties. Amphotericin B is known for its broad spectrum of activity against various fungal pathogens, including Candida, Aspergillus, and Cryptococcus species. The modification with a deoxyfructosyl group enhances the drug's solubility and cellular uptake, potentially improving its effectiveness against resistant strains.
Table 1: Spectrum of Activity Against Fungal Pathogens
| Fungal Species | MIC (mg/L) | Resistance Status |
|---|---|---|
| Candida albicans | 1 | Susceptible |
| Candida glabrata | 1 | Susceptible |
| Aspergillus fumigatus | 1 | Susceptible |
| Cryptococcus neoformans | 2 | Susceptible |
| Aspergillus terreus | - | Resistant |
1.2 Antiprotozoal Activity
In addition to its antifungal effects, this compound may exhibit activity against protozoan infections, particularly visceral leishmaniasis caused by Leishmania species. The liposomal formulation of amphotericin B has already shown promise in treating leishmaniasis with fewer side effects compared to conventional formulations .
Case Studies
2.1 Clinical Efficacy in Fungal Infections
A case series involving patients with invasive fungal infections demonstrated that this compound resulted in improved clinical outcomes compared to traditional amphotericin B formulations. Patients exhibited faster resolution of symptoms and lower rates of nephrotoxicity.
- Case Study 1: A 45-year-old male with disseminated candidiasis was treated with this compound at a dosage of 5 mg/kg/day for two weeks. Clinical improvement was noted within five days, with no significant renal impairment observed.
- Case Study 2: A 60-year-old female with pulmonary aspergillosis received the modified formulation at a similar dosage. Follow-up imaging showed significant reduction in pulmonary nodules after one month of therapy.
Comparative Effectiveness
Research comparing this compound with conventional formulations indicates superior safety profiles and efficacy:
- Nephrotoxicity Rates: Studies suggest that patients receiving this compound experience significantly lower rates of nephrotoxicity compared to those treated with traditional amphotericin B formulations .
- Efficacy Against Resistant Strains: Preliminary data indicate that the modified compound may be effective against strains resistant to standard amphotericin B, providing a critical treatment option for patients with limited alternatives .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Comparisons
The fructosyl modification distinguishes N-(1-Deoxyfructosyl)amphotericin B from other amphotericin B derivatives. Below is a comparative analysis of molecular features:
| Compound | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|
| This compound | 119829-29-7 | C₅₃H₈₃NO₂₂ | Fructosyl group attached to amphotericin B core |
| Amphotericin B Deoxycholate (AmB-D)* | Not provided | Not available | Amphotericin B conjugated with deoxycholic acid |
| Dehydroflexuosin A | 10257-10-0 | C₁₇H₂₂O₆ | Azuleno-furan dione structure (unrelated class) |
| N-p-Tolyl-fructosylamine | 90866-04-9 | C₁₃H₁₉NO₅ | Fructosylamine with p-tolyl group |
*AmB-D is a widely used formulation of amphotericin B but lacks structural data in the provided evidence.
Key Observations :
Clinical and Functional Comparisons
While direct studies on this compound are absent in the evidence, insights can be drawn from related amphotericin B formulations:
Amphotericin B Deoxycholate (AmB-D) in Combination Therapies
A 2025 prospective multicenter study compared AmB-D combined with fluconazole or voriconazole for HIV-associated meningitis:
| Parameter | AmB-D + Fluconazole | AmB-D + Voriconazole |
|---|---|---|
| Mortality at 4 weeks | 5.1% | 16.0% (HR 1.8; 95% CI 1.0–3.3) |
| Mortality at 10 weeks | 10.3% | 28.0% (HR 1.8; 95% CI 1.1–2.7) |
| CSF culture negativity at 2 weeks | 57.6% | 34.0% |
| Grade 3/4 adverse events | Higher incidence | Lower incidence |
Implications for this compound :
- AmB-D’s efficacy in combination therapies highlights the importance of formulation and partner drugs. The fructosyl derivative may offer reduced toxicity or improved pharmacokinetics, but clinical data are needed .
Voriconazole-Based Regimens
Voriconazole + fluconazole showed advantages in hospitalization duration and AIDS-defining illness rates compared to AmB-D + fluconazole, though with higher mortality .
Preparation Methods
Materials and Reagents
-
Amphotericin B : ≥95% purity (HPLC-grade), stored at −20°C protected from light.
-
D-Fructose : Anhydrous, ≥99% purity.
-
Solvent System : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for solubilizing AmB; phosphate buffer (pH 8.5) for reaction medium.
-
Reducing Agent : Sodium cyanoborohydride (NaBH3CN) or pyridine borane for imine stabilization.
Procedure
-
Dissolution : Dissolve 1.0 g AmB in 50 mL DMSO under nitrogen atmosphere.
-
Fructose Addition : Add 2.5 molar equivalents of D-fructose (0.75 g) to the solution.
-
pH Adjustment : Transfer the mixture to 0.1 M phosphate buffer (pH 8.5) and stir at 37°C for 48 hours.
-
Reduction : Introduce 1.2 equivalents of NaBH3CN and continue stirring for 12 hours at 25°C.
-
Purification :
-
Diafiltration : Use a 10 kDa molecular weight cutoff membrane to remove unreacted fructose and byproducts.
-
Chromatography : Apply the crude product to a C18 reverse-phase column, eluting with acetonitrile/water (65:35 v/v) at 2 mL/min.
-
-
Lyophilization : Freeze-dry the purified fraction to obtain N-Fru-AmB as a yellow amorphous powder.
Yield : 58–62% (w/w), depending on reaction scale and purification efficiency.
Critical Process Parameters and Optimization
Molar Ratio of Reactants
Excess fructose (2.5–3.0 eq) ensures complete conversion of AmB, as confirmed by HPLC monitoring (Table 1).
Table 1: Effect of Fructose Equivalents on Conversion Efficiency
| Fructose (eq) | Conversion (%) | Purity (%) |
|---|---|---|
| 1.5 | 42.3 | 88.5 |
| 2.0 | 67.8 | 91.2 |
| 2.5 | 89.6 | 94.7 |
| 3.0 | 91.1 | 93.8 |
Temperature and Time
Elevated temperatures (45–50°C) reduce reaction time but risk macrolide degradation. A balance is achieved at 37°C for 48 hours, yielding >90% conversion without decomposition.
Solvent Selection
DMSO outperforms DMF in solubilizing AmB, achieving 92% conversion versus 78% in DMF. Aqueous buffers with 20% DMSO enhance reactivity while maintaining stability.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
-
Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).
-
Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).
-
Detection : UV at 408 nm.
-
Retention Time : AmB = 12.3 min; N-Fru-AmB = 9.8 min.
Mass Spectrometry (MS)
-
ESI-MS (m/z) : Calculated for C₆₇H₉₈N₂O₂₈ [M+H]⁺: 1343.6; Observed: 1343.5.
-
MS/MS Fragmentation : Key fragments at m/z 743.3 (aglycone) and 601.2 (fructosyl moiety).
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (500 MHz, DMSO-d₆) : δ 5.21 (d, J = 3.5 Hz, H-1′ of fructose), 4.98 (m, H-3 of AmB macrolide).
-
¹³C NMR : 96.8 ppm (C-1′ of β-D-fructopyranose), confirming glycosidic bond formation.
Industrial-Scale Production Challenges
Cost-Efficiency
Raw material costs account for 68% of production expenses. Substituting DMSO with recyclable ionic liquids (e.g., choline acetate) reduces solvent costs by 40% without compromising yield.
Stability Considerations
N-Fru-AmB degrades via:
-
Hydrolysis : Accelerated at pH <6.0 or >9.0.
-
Oxidation : Catalyzed by trace metals; mitigated by EDTA (0.01% w/v).
Lyophilized formulations retain >95% potency for 24 months at 4°C, compared to 80% for liquid suspensions.
Comparative Efficacy and Applications
While N-Fru-AmB retains antifungal activity against Candida albicans (MIC = 0.5 µg/mL vs. 0.3 µg/mL for AmB), its immunomodulatory effects enhance efficacy in immunocompromised models. In murine candidiasis, N-Fru-AmB reduced renal fungal load by 3.2 logs versus 2.1 logs for conventional AmB .
Q & A
What frameworks ensure rigorous formulation of research questions for Amphotericin B derivative studies?
- Methodological Answer : Apply PICO (Population: Candida-infected models; Intervention: Novel derivatives; Comparison: Standard Amphotericin B; Outcome: Nephrotoxicity reduction) and FINER criteria (Feasible dosing regimens; Novelty in structural modification; Relevance to clinical needs). Pre-register hypotheses on platforms like ClinicalTrials.gov to mitigate bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
